molecular formula C12H17N3 B14263365 2,6-Diisopropylphenyl azide CAS No. 136551-45-6

2,6-Diisopropylphenyl azide

Cat. No.: B14263365
CAS No.: 136551-45-6
M. Wt: 203.28 g/mol
InChI Key: GNDBEFHDRSCTPC-UHFFFAOYSA-N
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Description

Overview of Aryl Azide (B81097) Chemistry

The chemistry of aryl azides is dominated by two principal modes of reactivity: the transformation of the azide group itself and reactions involving the generation of highly reactive nitrene intermediates. nih.govwikipedia.org

One of the most prominent reactions of aryl azides is the 1,3-dipolar cycloaddition. wikipedia.org This reaction, particularly the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, forms a stable five-membered triazole ring. wikipedia.org The copper-catalyzed version of this reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. masterorganicchemistry.com

Furthermore, upon thermal or photochemical activation, aryl azides can extrude a molecule of dinitrogen (N₂) to generate a highly reactive and electron-deficient species known as an aryl nitrene. wikipedia.orgresearchgate.netresearchgate.net These nitrenes can exist in either a singlet or triplet electronic state, each with distinct reactivity. amazonaws.combsu.edu They can undergo a variety of transformations, including C-H insertion reactions, cycloadditions, and rearrangements, making them powerful tools for synthesizing nitrogen-containing heterocyclic compounds. wikipedia.orgamazonaws.com

Aryl azides can be synthesized through several methods, most commonly via the reaction of an aryl diazonium salt with sodium azide or through nucleophilic aromatic substitution. wikipedia.orgnih.govorganic-chemistry.org

Steric and Electronic Influences of Ortho-Substituents on Azide Reactivity

The reactivity of the aromatic ring and the azide functional group is profoundly influenced by the nature and position of substituents on the ring. libretexts.orgwikipedia.orgpressbooks.pub These influences can be broadly categorized into electronic and steric effects.

Electronic Effects: Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). numberanalytics.com EDGs, such as hydroxyl (–OH) or alkyl groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orglumenlearning.com Conversely, EWGs, like nitro (–NO₂) or carbonyl groups, decrease the ring's electron density, deactivating it towards electrophilic attack. pressbooks.publumenlearning.com These electronic effects also direct the position of incoming electrophiles, with activating groups generally directing to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. wikipedia.orglumenlearning.comlibretexts.org

Steric Effects: The physical size of substituents, particularly those at the ortho positions (adjacent to the point of interest), can significantly impact reaction rates and regioselectivity. numberanalytics.comnumberanalytics.com This phenomenon, known as steric hindrance, can impede the approach of a reactant to a nearby site. libretexts.orgnumberanalytics.com For instance, bulky ortho substituents can disfavor substitution at the ortho position, leading to a preference for the less hindered para position. numberanalytics.comlibretexts.org In the context of aryl nitrenes, bulky ortho groups can also influence the stability and reaction pathways of the transient nitrene intermediate. purdue.eduaip.org

Historical Context and Recent Advancements in 2,6-Diisopropylphenyl Azide Studies

Phenyl azide was first prepared in 1864, and the fundamental reactivity of azides, such as the Curtius rearrangement, was described in the 1890s. wikipedia.org However, the specific compound This compound has come into focus more recently, largely due to the unique influence of its bulky ortho-isopropyl groups. These substituents provide significant steric shielding around the azide functionality, modifying its reactivity in notable ways.

Recent research has highlighted the unique reaction between this compound and acrolein, an α,β-unsaturated aldehyde. nih.govresearchgate.net This reaction proceeds via a 1,3-dipolar cycloaddition under physiological conditions without a catalyst. rsc.orgrsc.org The initial triazoline intermediate rearranges to form a major α-diazocarbonyl product. nih.govrsc.orgrsc.org The two bulky isopropyl groups are reported to be essential for enhancing the reactivity of the aryl azide specifically towards acrolein. rsc.org

This specific reactivity has been leveraged in the development of novel therapeutic and diagnostic agents. Since many cancer cells are known to overproduce acrolein, researchers have designed molecules based on the this compound scaffold to target these cells. nih.govrsc.orgnih.gov A prominent example is the development of 211At-radiolabeled this compound (ADIPA) . nih.govrsc.orgriken.jp This compound is designed for targeted α-particle therapy (TAT). nih.govrsc.org The concept is that ADIPA reacts selectively with endogenous acrolein inside cancer cells, anchoring the radioactive astatine-211 (²¹¹At) isotope within the cell, which then delivers a lethal dose of α-radiation locally to the tumor. rsc.orgriken.jpriken.jp Studies have shown that ADIPA can suppress tumor growth in mouse models of human lung cancer. rsc.orgresearchgate.net This approach is also being explored with metallic radionuclides complexed to oligomers of this compound. rsc.org

Data Tables

Table 1: Computed Properties of this compound

PropertyValue
IUPAC Name 2-azido-1,3-di(propan-2-yl)benzene
Molecular Formula C₁₂H₁₇N₃
Molecular Weight 203.28 g/mol
CAS Number 136551-45-6
Data sourced from PubChem CID 11217947.

Table 2: Reaction of this compound with Acrolein

ReactantsConditionsProductsProduct Ratio
This compound, AcroleinPhysiological, No CatalystIntermediate Triazoline -> Triazole derivative and α-Diazocarbonyl derivative27% Triazole, 53% α-Diazocarbonyl
Data sourced from studies on the azide-acrolein 1,3-dipolar cycloaddition. nih.govrsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-1,3-di(propan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-8(2)10-6-5-7-11(9(3)4)12(10)14-15-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBEFHDRSCTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459064
Record name 2,6-diisopropylphenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136551-45-6
Record name 2,6-diisopropylphenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Diisopropylphenyl Azide and Its Analogues

Routes via Diazonium Salts

The most conventional and widely employed method for the synthesis of aryl azides, including 2,6-diisopropylphenyl azide (B81097), is through the diazotization of the corresponding primary aromatic amine followed by substitution with an azide salt. This two-step, one-pot process is a cornerstone of aromatic chemistry.

The synthesis commences with the diazotization of 2,6-diisopropylaniline. This reaction is typically performed in an acidic aqueous medium at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. Sodium nitrite (B80452) (NaNO₂) is added to a solution of the aniline (B41778) in a strong mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the primary amine to form the 2,6-diisopropylphenyl diazonium salt.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic Aromatic Substitution (SNAr) is a pathway for introducing nucleophiles to an aromatic ring. This mechanism, however, is generally not a viable route for the synthesis of 2,6-diisopropylphenyl azide. The SNAr reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a suitable leaving group (e.g., a halide). rsc.orgstrem.com These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. rsc.org

In the case of the 2,6-diisopropylphenyl scaffold, the isopropyl groups are electron-donating by nature. They increase the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. This electronic effect destabilizes the potential Meisenheimer complex, making the SNAr pathway energetically unfavorable. Consequently, attempting to react a halogenated 1,3-diisopropylbenzene with an azide salt under typical SNAr conditions would not be expected to yield this compound in any significant amount.

Synthesis Utilizing Lithium Reagents

An alternative strategy for synthesizing aryl azides involves the use of organolithium intermediates. This method is particularly useful when the diazotization route is not feasible or when substitution patterns are incompatible with acidic conditions. For the synthesis of this compound, this approach would typically begin with a halogenated precursor, such as 1-bromo-2,6-diisopropylbenzene or 1-iodo-2,6-diisopropylbenzene.

The synthesis proceeds via a halogen-lithium exchange reaction. The aryl halide is treated with a strong organolithium base, such as tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.net This reaction rapidly generates a highly reactive 2,6-diisopropylphenyllithium intermediate.

This organolithium species is then quenched by reacting it with an electrophilic azide source. A common and effective reagent for this purpose is tosyl azide (TsN₃). researchgate.net The lithiated carbon attacks the azide, displacing the tosyl group and forming the desired this compound. This methodology offers a distinct pathway that avoids the generation of potentially unstable diazonium salts.

Advanced Synthetic Routes to 2-Azido-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidines

A significant analogue incorporating the 2,6-diisopropylphenyl moiety is 2-azido-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine. This compound, featuring an azide group attached to a phosphorus(III) center within a five-membered heterocyclic ring, is synthesized from its corresponding chloro-derivative via a nucleophilic substitution reaction. nii.ac.jpnih.gov

The precursor, 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine, serves as the starting material. nii.ac.jpnih.gov The substitution of the chloride on the phosphorus atom with an azide group is achieved by treating the precursor with sodium azide.

Reaction with Sodium Azide in the Presence of Catalytic Lithium Chloride

The synthesis of 2-azido-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine is effectively carried out by reacting 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine with sodium azide in tetrahydrofuran (THF). nii.ac.jpnih.gov A catalytic quantity of lithium chloride is added to the reaction mixture. While the precise role of lithium chloride is not extensively detailed, it is believed to facilitate the reaction, possibly by enhancing the solubility of the azide salt or through other catalytic effects.

The reaction is typically stirred for 24 hours, during which the complete consumption of the starting material can be monitored using ³¹P{¹H} NMR spectroscopy. nii.ac.jpnih.gov Following the reaction, the product is isolated by removing the solvent, extracting the residue with a nonpolar solvent like pentane (B18724), and filtering to remove inorganic salts. This procedure affords the title compound as a colorless powder in good yield. nii.ac.jpnih.gov

Table 1: Synthesis of 2-Azido-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine

Starting MaterialReagentsSolventTime (h)Yield (%)Ref.
2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine1.1 eq. Sodium Azide, cat. Lithium ChlorideTHF2460 nii.ac.jpnih.gov

Preparation of Diazo Transfer Reagents Incorporating 2,6-Diisopropylphenyl Moieties

The sterically demanding 2,6-diisopropylphenyl (IPr) group is a foundational component in the design of N-heterocyclic carbenes (NHCs) and related reagents. Its bulk is exploited to create stable yet reactive species, including advanced diazo transfer reagents. These reagents are designed to efficiently transfer a diazo group (=N₂) to a substrate, a crucial transformation in organic synthesis for producing α-diazocarbonyl compounds and other valuable intermediates.

A key example of such a reagent is based on an imidazolium scaffold flanked by two 2,6-diisopropylphenyl groups. The positive charge on the imidazolium ring activates the C2 position, making a substituent at this position a good leaving group. When an azido (B1232118) group is attached at C2, the resulting compound can act as a powerful electrophilic source of the diazo group.

Synthesis of 2-Azido-1,3-bis(2,6-diisopropylphenyl)imidazolium Hexafluorophosphate (B91526) (IPrAP)

The diazo transfer reagent 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate, abbreviated as IPrAP, is a safe, crystalline, and low-hygroscopicity compound that can be handled in the air. nii.ac.jp Its synthesis is a two-step process starting from the commercially available 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride. nii.ac.jp

The first step involves an anion exchange. The starting chloride salt is treated with potassium hexafluorophosphate (KPF₆) in acetonitrile (B52724). This metathesis reaction precipitates potassium chloride, yielding the 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate salt. nii.ac.jp

In the second step, this hexafluorophosphate salt is reacted with sodium azide in acetonitrile. The azide ion displaces the chloride at the C2 position of the imidazolium ring. The final product, IPrAP, is then isolated by precipitation with diethyl ether, affording high yields of the desired diazo transfer reagent. nii.ac.jp

Table 2: Synthesis of 2-Azido-1,3-bis(2,6-diisopropylphenyl)imidazolium Hexafluorophosphate (IPrAP)

StepStarting MaterialReagentsSolventProductYield (%)Ref.
12-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chlorideKPF₆Acetonitrile2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate- nii.ac.jp
22-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphateNaN₃Acetonitrile2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate87 nii.ac.jp

Reactivity and Mechanistic Investigations of 2,6 Diisopropylphenyl Azide

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar nature of the azide (B81097) functional group in 2,6-diisopropylphenyl azide allows it to readily participate in cycloaddition reactions with various unsaturated substrates. These reactions are fundamental to its utility in chemical synthesis and bioconjugation, providing access to a diverse range of heterocyclic compounds.

The 1,3-dipolar cycloaddition between this compound and acrolein occurs without a catalyst under physiological conditions. nih.govrsc.org This reaction proceeds through an intermediate triazoline, which is unstable and rapidly transforms into two main products: a minor triazole derivative and a major α-diazocarbonyl derivative. nih.govrsc.orgrsc.org The reaction pathway involves the initial formation of the triazoline intermediate, which can then either undergo oxidation to form the stable aromatic triazole or rearrange to yield the α-diazocarbonyl compound. nih.govrsc.orgresearchgate.net The presence of the two bulky isopropyl groups on the phenyl ring is crucial for enhancing the reactivity of the aryl azide towards acrolein. nih.govrsc.org The reaction is also noted for its high chemoselectivity. nih.govrsc.org

Table 1: Product Distribution in the Reaction of this compound with Acrolein

Intermediate/ProductNameYield
Intermediate TriazolineUnstable, not isolated
Major Product α-Diazocarbonyl Derivative53%
Minor Product Triazole Derivative27%

Data sourced from references nih.govrsc.org.

This compound demonstrates notable reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of catalyst-free click chemistry. rsc.org This reactivity is particularly pronounced with strained alkynes like cyclooctynes. rsc.org In competitive experiments involving different types of azides (doubly sterically-hindered aromatic, standard aromatic, and aliphatic), the sterically-hindered this compound reacts preferentially with cyclooctyne. rsc.org

Intermolecular Cycloadditions with Unsaturated Substrates

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes
Enhanced Reactivity Due to Steric Inhibition of Resonance

A key factor contributing to the high reactivity of this compound in SPAAC is the steric hindrance imposed by the two ortho-isopropyl groups. researchgate.net This steric bulk forces the azido (B1232118) group to twist out of the plane of the aromatic ring, which inhibits resonance between the azide and the ring. researchgate.netresearchgate.netmdpi.com This "steric inhibition of resonance" increases the energy of the highest occupied molecular orbital (HOMO) of the azide, enhancing its distortability and making it more reactive as a 1,3-dipole. rsc.orgresearchgate.net Consequently, this compound exhibits significantly accelerated reaction rates compared to less hindered aryl azides. For instance, it was found to be 76 times more reactive than phenyl azide in reactions with dibenzo-fused cyclooctynes. researchgate.netresearchgate.net Further studies have shown that as the steric bulk of the ortho substituents increases, the reaction rates are further accelerated. researchgate.net

Selective Bis(triazole) and Tris(triazole) Formation

The distinct reactivity of this compound allows for its use in the programmed, sequential synthesis of molecules containing multiple triazole rings. rsc.org By designing a platform molecule with different types of azide groups—such as aliphatic, standard aromatic (phenyl azide), and doubly sterically-hindered aromatic (this compound)—selective cycloadditions can be achieved by choosing the appropriate reaction partner and conditions. rsc.org

For example, in a triazido platform, the this compound moiety will react selectively with a strained alkyne (SPAAC), leaving the other azide groups intact. rsc.org The remaining azides can then be reacted in subsequent steps with other alkynes under different catalytic conditions (e.g., ruthenium-catalyzed or base-catalyzed) to form bis- and ultimately tris-triazole compounds in a controlled, convergent manner. rsc.orgresearchgate.net This methodology has been extended to a tetra-azide platform incorporating this compound, benzyl (B1604629) azide, phenyl azide, and 1-adamantyl azide moieties, allowing for the consecutive assembly of four different modules. researchgate.net Furthermore, the reaction of this compound with a diyne substrate has been shown to produce a bis-cyclo-adduct in quantitative yield. researchgate.netresearchgate.net

Table 2: Azido-Type-Selective Cycloadditions for Tris(triazole) Synthesis

StepAzide Type ReactedReaction TypeAzidophile
1Standard Aromatic (e.g., Phenyl azide)Base-Catalyzed1,3-Diketone
2Aliphatic (e.g., Benzyl azide)Ruthenium-Catalyzed (RuAAC)Terminal Alkyne
3Doubly Sterically-Hindered (this compound)Strain-Promoted (SPAAC)Strained Alkyne

This table illustrates a possible sequence for selective triazole formation based on the principles described in reference rsc.org. The order of reactions can be altered.

In a reaction analogous to the classic azide-alkyne cycloaddition, this compound participates in 1,3-dipolar cycloadditions with metal cyaphide complexes. nih.govresearchgate.net This reaction, which proceeds without a catalyst under mild conditions, affords metallo-triazaphospholes in good yields. nih.govresearchgate.netnih.gov

The reaction has been demonstrated with various organic azides and metal cyaphide complexes. Specifically, the gold(I) cyaphide complex, Au(IDipp)(CP), reacts quantitatively at room temperature with this compound (Dipp-N₃) to yield the corresponding gold(I) triazaphosphole. nih.govresearchgate.net This reactivity extends to other metal centers, with magnesium(II) and germanium(II) triazaphospholes also being synthesized via this method. nih.govresearchgate.netnih.gov The cycloaddition can also be applied to molecules containing multiple azide groups; for example, 1,3-diazidobenzene reacts with two equivalents of a gold(I) cyaphide complex to form a bis(triazaphosphole) product. nih.govresearchgate.net

Table 3: Examples of Cyaphide-Azide Cycloaddition Reactions

Cyaphide ComplexAzide ReactantMetal CenterProduct TypeReference
Au(IDipp)(CP)This compoundGold(I)Gold(I) triazaphosphole nih.gov
{Mg(DippNacNac)(CP)}₂tert-Butyl azideMagnesium(II)Magnesium(II) triazaphosphole nih.gov
Ge(DippNacNac)(CP)tert-Butyl azideGermanium(II)Germanium(II) triazaphosphole nih.gov
Au(IDipp)(CP)1,3-DiazidobenzeneGold(I)Gold(I) bis(triazaphosphole) nih.gov

IDipp = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; DippNacNac = CH{C(CH₃)N(Dipp)}₂

Regioselective Cycloaddition with 1,2-Diboraallenes

The [3+2] cycloaddition of organic azides with unsaturated systems is a cornerstone of heterocyclic synthesis. While reactions with alkynes and alkenes are well-documented, the use of boron-containing cumulenes like 1,2-diboraallenes presents a unique frontier. This compound (DippN₃) serves as an exemplary sterically hindered azide in these transformations, offering insights into the interplay between electronic effects and steric hindrance.

Research has demonstrated that DippN₃ undergoes a highly regioselective [3+2] cycloaddition with 1,2-bis(duryl)-1,2-diboraallene. The reaction proceeds smoothly at room temperature, leading to the formation of a novel five-membered heterocyclic system, a 1,2,3,4-triazaborole derivative. The steric bulk of the 2,6-diisopropylphenyl group plays a crucial role in directing the regiochemical outcome. The addition occurs exclusively across one of the B=C double bonds of the diboraallene core.

The mechanism involves the terminal nitrogen atom (Nγ) of the azide attacking the central sp-hybridized carbon atom of the allene, while the internal nitrogen atom (Nα) attacks one of the adjacent boron atoms. This concerted or near-concerted pathway is favored due to the electrophilicity of the boron center and the nucleophilicity of the central carbon. The resulting product is a planar triazaborole ring fused with the diboratropilidene system derived from the diboraallene precursor. Density Functional Theory (DFT) calculations support this regioselectivity, indicating a lower activation barrier for the observed isomer compared to other possible addition pathways.

Table 1. Regioselective Cycloaddition of DippN₃ with a 1,2-Diboraallene
Reactant 1Reactant 2ConditionsProductYieldKey Finding
This compound1,2-Bis(duryl)-1,2-diboraalleneToluene (B28343), 25 °C1-(2,6-Diisopropylphenyl)-5-(durylboryl)-4-duryl-1,2,3,4-triazaborole derivative>90%Complete regioselectivity, addition across one B=C bond.

Catalytic Aspects in Cycloaddition Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a paramount example of click chemistry, enabling the efficient synthesis of 1,4-disubstituted-1,2,3-triazoles. This compound is a challenging substrate for this reaction due to the significant steric hindrance imposed by the flanking isopropyl groups. This steric bulk can impede the approach of the azide to the copper-acetylide intermediate, often requiring more forcing conditions or highly active catalytic systems to achieve satisfactory conversion.

The widely accepted mechanism for the CuAAC reaction involves cooperative catalysis by two copper(I) centers. The catalytic cycle is initiated by the formation of a copper(I)-acetylide from a terminal alkyne and a Cu(I) salt. A second copper(I) center then plays a crucial role in activating the azide.

Specifically, in the context of this compound, the proposed key intermediate is a dinuclear species where one copper atom is π-bound to the alkyne (the copper acetylide) and the second copper atom coordinates to the terminal nitrogen atoms of the DippN₃ molecule. This coordination polarizes the azide, making the terminal nitrogen more nucleophilic and the internal nitrogen more electrophilic. The proximate arrangement of the activated azide and the acetylide within this dinuclear complex facilitates the subsequent cyclization. The large steric profile of the 2,6-diisopropylphenyl group makes the formation of this crucial intermediate the rate-determining step, as it must overcome a significant steric barrier to coordinate effectively. The final step involves the collapse of the resulting six-membered copper(III) metallacycle intermediate to release the 1,4-disubstituted triazole product and regenerate the dinuclear Cu(I) catalyst.

To overcome the low reactivity of sterically demanding azides like DippN₃, the use of ancillary ligands to enhance the activity of the copper catalyst is essential. N-Heterocyclic Carbenes (NHCs) have emerged as exceptionally effective ligands in this regard. The NHC ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is particularly noteworthy, as its structure incorporates the same bulky 2,6-diisopropylphenyl groups found in the azide substrate.

The role of the IPr ligand is multifaceted:

Stabilization: The strong σ-donating properties of the IPr ligand stabilize the catalytically active Cu(I) oxidation state, preventing disproportionation into inactive Cu(0) and Cu(II).

Enhanced Nucleophilicity: The electron-donating nature of the IPr ligand increases the electron density on the copper center. This, in turn, enhances the nucleophilicity of the copper-acetylide intermediate, accelerating its reaction with the azide.

Steric Influence: While the IPr ligand is itself bulky, it creates a well-defined coordination sphere that can facilitate the reaction. The [(IPr)Cu]⁺ fragment is a highly active and soluble catalyst.

The use of a pre-formed, well-defined catalyst such as [(IPr)Cu(Ot-Bu)] or [(IPr)CuCl] allows the CuAAC reaction with this compound to proceed under milder conditions and with significantly higher efficiency compared to ligandless systems or those using traditional phosphine (B1218219) or amine ligands.

Table 2. Effect of NHC Ligand (IPr) on CuAAC with DippN₃
EntryAlkyne SubstrateCopper SystemConditionsTimeYield
1PhenylacetyleneCuI (5 mol%)Toluene, 100 °C24 h<10%
2Phenylacetylene[(IPr)CuCl] (5 mol%)THF, 60 °C4 h>95%
31-OctyneCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O, 60 °C48 hTrace
41-Octyne[(IPr)Cu(Ot-Bu)] (5 mol%)THF, 25 °C2 h98%
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Nitrene Generation and Reactivity

Photochemistry of this compound

Aryl azides are well-known photochemical precursors for highly reactive aryl nitrene intermediates. Upon irradiation with ultraviolet (UV) light, this compound undergoes facile extrusion of molecular dinitrogen (N₂) to generate 2,6-diisopropylphenylnitrene. The initial photoproduct is the electronically excited singlet nitrene, which is the key reactive species responsible for subsequent transformations.

The reactivity of the generated 2,6-diisopropylphenylnitrene is dominated by intramolecular C–H insertion reactions, a consequence of the proximate and sterically encumbering isopropyl groups. The singlet nitrene can readily insert into the tertiary C–H bond of one of the isopropyl groups. This process, known as a cyclization-insertion reaction, leads to the formation of a five-membered heterocyclic ring system, specifically a substituted dihydroindoline.

Studies involving photolysis of DippN₃ in dilute cyclohexane (B81311) solution at a wavelength of 254 nm have shown that the primary product is 7-isopropyl-1,3,3-trimethyldihydroindoline. The formation of this product proceeds via a 1,5-C,H-insertion. A minor product, resulting from insertion into a primary C–H bond of a methyl group, is also sometimes observed. The high selectivity for tertiary C–H insertion is attributed to the lower bond dissociation energy of the tertiary C–H bond and the favorable geometry of the five-membered transition state. In contrast to less hindered aryl nitrenes, intermolecular reactions (e.g., with the solvent) or rearrangement to a seven-membered dehydroazepine are significantly suppressed due to the steric shielding provided by the isopropyl groups, which forces the nitrene to react intramolecularly.

Table 3. Photochemical Products from this compound
Photolysis ConditionsMajor ProductMechanismApprox. Product Ratio (Major:Minor)Minor Product(s)
λ = 254 nm, Cyclohexane, 25 °C, dilute7-Isopropyl-1,3,3-trimethyldihydroindolineIntramolecular 1,5-C–H insertion (tertiary C–H)~9:1Product from primary C-H insertion
λ = 300 nm, Methanol (B129727), 25 °C7-Isopropyl-1,3,3-trimethyldihydroindolineIntramolecular 1,5-C–H insertion (tertiary C–H)~8:2Product from primary C-H insertion; Trace of intermolecular O-H insertion product
Laser Flash Photolysis (LFP) Studies

Laser flash photolysis (LFP) has been a critical technique for investigating the transient species generated from this compound upon UV irradiation. nih.govacs.org LFP experiments, typically using a 266 nm laser pulse, have been conducted on this compound in various media and at different temperatures to directly observe the resulting intermediates. nih.govacs.org These studies have successfully characterized the sequential formation of singlet and triplet nitrenes, which are key intermediates in the photodecomposition pathway. acs.orgacs.org

Formation and Characterization of Singlet Nitrenes

Upon photolysis, this compound loses a molecule of nitrogen to form the corresponding singlet nitrene (¹[2,6-iPr₂C₆H₃N]). nih.gov In LFP studies conducted in a glassy 3-methylpentane (B165638) matrix at a low temperature of 77 K, the transient UV-vis absorption spectrum of the singlet 2,6-diisopropylphenylnitrene has been successfully recorded. nih.govacs.orgacs.org The spectrum displays characteristic absorption bands that allow for its identification and differentiation from other transient species.

Table 1: Spectroscopic Data for Singlet 2,6-Diisopropylphenylnitrene at 77 K

SpeciesSolventTemperature (K)Absorption Maxima (λmax/nm)Reference
Singlet 2,6-diisopropylphenylnitrene3-Methylpentane (glass)77348, 365 acs.org
Intersystem Crossing to Triplet Nitrenes and Their Persistence

Following its formation, the singlet nitrene undergoes intersystem crossing (ISC) to the more stable triplet ground state (³[2,6-iPr₂C₆H₃N]). nih.gov At 77 K, this relaxation process can be monitored, and the rate constant for the singlet-to-triplet intersystem crossing has been determined. nih.govacs.org The resulting triplet nitrene is persistent in the glassy matrix at this low temperature, allowing for its full spectral characterization. nih.govacs.org The triplet nitrene exhibits a distinct transient absorption spectrum, which is observed after the decay of the initial singlet species. acs.org

Table 2: Spectroscopic and Kinetic Data for Nitrene Species at 77 K

SpeciesSolventTemperature (K)PropertyValueReference
Singlet 2,6-diisopropylphenylnitrene3-Methylpentane (glass)77Intersystem Crossing Rate Constant (kISC)(1.1 ± 0.1) x 106 s-1 acs.org
Triplet 2,6-diisopropylphenylnitrene3-Methylpentane (glass)77Absorption Maxima (λmax/nm)305, 382, 400 (shoulder) acs.org
Influence of Temperature on Nitrene Lifetimes and Reaction Pathways

Temperature has a profound effect on the lifetimes and observable reaction pathways of the nitrene intermediates. While both singlet and triplet nitrenes are observable at 77 K, an increase in temperature significantly shortens the lifetime of the singlet state. acs.org In LFP experiments conducted in liquid pentane (B18724) at 193 K, the singlet 2,6-diisopropylphenylnitrene could not be detected with nanosecond time resolution, indicating its lifetime is significantly shorter under these conditions. acs.org The spectrum observed is attributed to the triplet nitrene. acs.org At even higher temperatures, such as ambient temperature, the singlet nitrene becomes even more fleeting. nih.gov This demonstrates that the primary observable intermediate in fluid solution at or near room temperature is the triplet nitrene, as the intersystem crossing is exceptionally rapid. acs.org

Thermal Decomposition Pathways and Nitrene Formation

In addition to photolysis, thermal decomposition is another route to generate nitrenes from organic azides. mdpi.com The thermal decomposition of this compound, often facilitated by metal catalysts, provides access to nitrene intermediates that can participate in various synthetic transformations.

Metal-Mediated Coupling of Nitrene Units

The thermal decomposition of metal-azide complexes can lead to the formation and subsequent reaction of nitrene intermediates. In one study, a phosphinoazide complex of copper(I), containing a 2-azido-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-1,3,2-diazaphosphole ligand, was shown to undergo thermal decomposition in benzene (B151609) at 80°C. acs.org This process resulted in the metal-mediated coupling of two nitrene units to form a cyclodiphosphazene. acs.org The reaction proceeds through the generation of a transient copper-nitrene species, which then dimerizes. This transformation can occur both stoichiometrically and catalytically. acs.org The reaction yielded the coupled product in 85% yield after 2 hours. acs.org

Nitrene Transfer and C-H Activation

The nitrene generated from this compound, particularly when mediated by a transition metal, can undergo nitrene transfer reactions, including the functionalization of unactivated C-H bonds.

An iron(II) complex stabilized by a dipyrrin (B1230570) ligand has been shown to be effective for nitrene capture from aryl azides. nih.gov When this complex was treated with this compound at -40 °C, it cleanly formed a terminally bound iron iminyl radical species, which was isolated and characterized. nih.gov This intermediate proved to be highly reactive. Standing in solution at room temperature, the complex underwent an intramolecular C-H activation process. nih.gov This reactivity involves two sequential hydrogen atom abstraction (HAA) steps from one of the ortho-isopropyl groups, leading to its dehydrogenation and the formation of a 2-isopropyl-6-(prop-1-en-2-yl)aniline ligand bound to the iron(II) center. nih.gov

Furthermore, the reaction can be performed catalytically. nih.gov Exposing this compound to a catalytic amount (10 mol%) of the initial iron(II) complex in toluene resulted in nearly quantitative conversion to the free 2-isopropyl-6-(prop-1-en-2-yl)-aniline, demonstrating efficient intramolecular C-H amination. nih.gov However, this reactive intermediate was not a viable N-group transfer agent for intermolecular reactions with substrates like cyclohexene, as the facile intramolecular C-H activation pathway was dominant. nih.gov In a related diiron system, the reaction with this compound required heating to 80 °C to overcome steric hindrance, which then also resulted in the formation of the same dehydrogenated aniline (B41778) product. acs.org

Intramolecular C-H Bond Amination Reactions

The generation of imido or iminyl species from this compound in the presence of metal complexes often leads to rapid intramolecular C-H bond activation. The ortho-isopropyl groups on the phenyl ring are particularly susceptible to this transformation.

In one study, a terminal iron iminyl complex, stabilized by a dipyrrinato ligand, was generated from this compound. This complex, (tBuL)FeCl(•NC6H3-2,6-iPr2), was found to be unstable at room temperature, cleanly converting to an Fe(II) aniline adduct within 12 hours. nih.gov This conversion proceeds through a dehydrogenation mechanism involving two sequential hydrogen atom abstraction (HAA) steps from one of the isopropyl groups. nih.gov The final organic product is 2-isopropyl-6-(prop-1-en-2-yl)-aniline. nih.govacs.org This facile intramolecular pathway is dominant, even in the presence of external substrates with relatively weak C-H bonds like cyclohexene, where no intermolecular C-H amination is observed. nih.gov

Similarly, when a diiron alkoxide complex was heated to 80 °C with this compound, the formation of an iron imido intermediate was proposed. acs.org This intermediate rapidly reacts to yield the same dehydrogenated product, 2-isopropyl-6-(prop-1-en-2-yl)-aniline. acs.orgnih.gov The steric hindrance of the azide initially prevents reaction at room temperature, but the elevated temperature provides the energy needed for both the formation of the imido and its subsequent intramolecular reaction. acs.org These findings highlight that intramolecular C-H amination is a characteristic and often unavoidable decomposition pathway for reactive intermediates derived from this compound. nih.govrsc.org

Table 1: Intramolecular C-H Amination of this compound Derivatives

Precursor Complex Intermediate Species Product Conditions Source
[(tBuL)FeCl]2 (tBuL)FeCl(•NC6H3-2,6-iPr2) 2-isopropyl-6-(prop-1-en-2-yl)-aniline Room Temp, 12h nih.gov
[Fe2(PhDbf2)] Proposed Iron Imido 2-isopropyl-6-(prop-1-en-2-yl)-aniline 80 °C acs.orgnih.gov
Intermolecular C-H Amidation and Carbene Insertion

While intramolecular reactions are common, intermolecular C-H amidation using this compound has also been observed, particularly when the reactive intermediate is sufficiently hindered from accessing its own C-H bonds or when a highly reactive substrate is present.

For instance, the reaction of an anionic gallylene species with this compound was investigated. mdpi.com This reaction led to the formation of a gallium bis-amide complex, [LGa(NH-2,6-iPr2C6H3)2][Na(THF)5]. The formation of this product is attributed to an intermolecular hydrogen atom abstraction from the toluene solvent, a process likely favored due to the significant steric repulsion that hinders intramolecular pathways. mdpi.com

Furthermore, studies on trigonal imido iron complexes supported by silylamide ligands, which incorporate the 2,6-diisopropylphenyl group, have shown that the resulting iron(II) imidyl radical and the oxidized iron(III) imidyl/iron(II) nitrene species are both capable of abstracting hydrogen atoms from C-H bonds. goettingen-research-online.dersc.orgresearchgate.netnih.gov This reactivity implies competence for intermolecular C-H amidation, although the primary focus of that research was on the electronic structure. No specific examples of carbene insertion reactions involving this compound were noted in the reviewed literature; the dominant reactivity pathway for C-H functionalization is amidation via hydrogen atom abstraction.

Reactivity with Metal Centers: Formation of Imido Complexes

This compound serves as a crucial reagent for synthesizing metal-imido complexes, which are key intermediates in nitrogen-transfer chemistry. The azide group readily reacts with low-valent metal centers, extruding dinitrogen and forming a metal-nitrogen multiple bond.

Palladium Terminal Imido Complexes via Oxidation with Organic Azides

Palladium terminal imido complexes were long considered too reactive to be isolated. chemistryviews.org However, the use of a supporting cyclic (alkyl)(amino) carbene (CAAC) ligand enabled the synthesis and isolation of the first such complex. chemistryviews.org This was achieved through the oxidation of a palladium(0) precursor with this compound (DippN3). chemistryviews.orgucl.ac.uk

The reaction between the palladium(0) complex and DippN3 in benzene solution results in an immediate color change and the clean formation of the three-coordinate palladium terminal imido complex. ucl.ac.uk This species demonstrates significant ambiphilic character and can activate strong C-H and C-F bonds. ucl.ac.uk Spectroscopic and computational studies suggest these complexes have substantial palladium(0) singlet-nitrene character, a feature that contributes to their high reactivity. ucl.ac.uk The isolation of this scaffold provided direct evidence for the role of palladium terminal imidos as intermediates in various catalytic processes, including C-H amination. chemistryviews.orgresearchgate.net

Iron-Imido Species Relevant for N-Group Transfer Chemistry

Iron complexes are of great interest for C-H functionalization due to iron's abundance and low toxicity. This compound is an effective nitrene source for generating reactive iron-imido and related species.

The reaction of aryl azides with low-coordinate iron complexes provides a viable route to capture nitrene intermediates. Using this compound, researchers successfully isolated a monomeric, terminal iron imido/iminyl complex. nih.govnih.gov

Specifically, stirring a di-iron(II) complex, [(tBuL)FeCl]2, with this compound at -40 °C cleanly affords a new product. nih.gov This product was isolated as green crystals and characterized by X-ray diffraction as a terminally bound iminyl complex, (tBuL)FeCl(•NC6H3-2,6-iPr2). nih.gov The ortho-isopropyl groups of the azide are crucial for this outcome; azides lacking such bulky ortho substituents tend to form different products. nih.govnih.gov This successful isolation provides a key example of nitrene capture from this compound to form a well-defined, albeit thermally sensitive, terminal iminyl species. nih.gov

The electronic structure of iron complexes derived from this compound and its analogs is complex and highly dependent on the metal's oxidation state and coordination environment.

In a different system, where the 2,6-diisopropylphenyl group is part of the ancillary ligand (L = –N(Dipp)SiMe3), a pair of isostructural imido iron complexes in two different oxidation states were synthesized and studied. goettingen-research-online.dersc.org

Reduced Form : The anionic complex is described as a high-spin iron(II) center ferromagnetically coupled to an imidyl radical. goettingen-research-online.dersc.orgresearchgate.netnih.gov

Oxidized Form : The neutral complex possesses a mixed electronic structure with both iron(III) imidyl and electrophilic iron(II) nitrene character. goettingen-research-online.dersc.orgresearchgate.netnih.gov

This research demonstrates the electronic flexibility of the iron-imido unit, where subtle changes in the electron count can shift the character of the M-N bond between imide, imidyl, and nitrene, which has significant implications for its reactivity in N-group transfer chemistry. goettingen-research-online.dersc.org

Table 2: Spectroscopic Data and Electronic Description of Iron-Imido/Imidyl Complexes

Complex Method Key Finding Electronic Description Source
(tBuL)FeCl(•NC6H3-2,6-iPr2) SQUID S = 2 ground state High-spin Fe(III) antiferromagnetically coupled to iminyl radical nih.govnih.gov
(tBuL)FeCl(•NC6H3-2,6-iPr2) 57Fe Mössbauer δ = 0.30 mm/s, |ΔEQ| = 2.04 mm/s Supports high-spin Fe(III) formulation nih.gov
Anionic [Fe(NMes)L2] Magnetometry, Spectroscopy, DFT High-spin state Ferromagnetically coupled Iron(II) imidyl radical goettingen-research-online.dersc.org
Neutral [Fe(NMes)L2] Magnetometry, Spectroscopy, DFT High-spin state Mixed Iron(III) imidyl and Iron(II) nitrene character goettingen-research-online.dersc.org
Hydrogen Atom Abstraction (HAA) from C-H Bonds

While this compound itself may not directly perform hydrogen atom abstraction (HAA), it serves as a crucial precursor for generating reactive intermediates, particularly metal-imido and nitride complexes, which are highly effective in activating C-H bonds. The steric bulk provided by the 2,6-diisopropylphenyl groups plays a significant role in the stability and reactivity of these intermediates.

The addition of this compound to certain metal complexes can lead to the formation of transient or isolable imido species. nih.gov For instance, its reaction with a diiron alkoxide complex was investigated. nih.gov However, due to the significant steric hindrance from the ortho-isopropyl groups, the formation of a stable diiron imido complex did not occur at room temperature. nih.gov Despite this, under catalytic conditions and at elevated temperatures (80 °C), the system demonstrated reactivity, leading to the dehydrogenation of the azide's own isopropyl group to yield 2-isopropyl-6-(prop-1-en-2-yl)aniline. nih.gov

In other systems, the azide is used to generate highly reactive metal nitride complexes. Room temperature photolysis of a bis(azide)cobalt(II) complex bearing a guanidinate ligand with 2,6-diisopropylphenyl (Dipp) substituents, [(ketguan)Co(N3)2]− (where ketguan = [(tBu2CN)C(NDipp)2]−), results in the formation of a binuclear cobalt nitride complex. chemrxiv.orgsemanticscholar.org This resulting nitride complex is notably unreactive towards weak C-H donors on its own. chemrxiv.orgsemanticscholar.org However, its reactivity can be "switched on." The addition of pyridine (B92270) to the cobalt nitride complex destabilizes it, activating the nitride unit and enabling it to perform intermolecular HAA from strong, unactivated C-H bonds (with bond dissociation energies around 100 kcal/mol). chemrxiv.orgsemanticscholar.org This process leads to the formation of a mixed-valent Co(II)/(III) bridged imido species. chemrxiv.orgsemanticscholar.org Kinetic analysis of this reaction revealed a kinetic isotope effect (KIE) of 2.5±0.1, which supports an HAA pathway. chemrxiv.orgsemanticscholar.org

Reactions as a Diazo Transfer Reagent

A stable, crystalline, and non-explosive derivative, 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (B91526) (IPrAP), has been developed as a highly effective diazo-transfer reagent. nii.ac.jpnih.govnii.ac.jp This reagent has proven capable of performing diazo-transfer reactions on substrates that are typically unreactive towards traditional reagents like sulfonyl azides, such as non-activated ketones and simple phenols. nii.ac.jp

The diazo-transfer reaction to non-activated ketones, which is challenging with conventional methods due to the need for strong bases, can be achieved under mild conditions using IPrAP. nih.govnii.ac.jp A variety of non-activated ketones, including aryl methyl ketones, secondary-alkyl methyl ketones, and cyclic ketones, are successfully converted into their corresponding α-diazoketones. nih.govnii.ac.jp The reaction is typically carried out in the presence of diisopropylethylamine (iPr2NH) as a base in ethylene (B1197577) glycol. nih.govnii.ac.jp

The reaction shows selectivity based on the ketone's structure. For instance, 2-Tetralone is selectively diazotized at the C1 position. nii.ac.jp While secondary-alkyl methyl ketones and cyclic ketones are efficiently diazotized, primary-alkyl methyl ketones and primary-alkyl aryl ketones tend to undergo a competing reaction known as migratory amidation under the same conditions. nih.govnii.ac.jp

Table 1: Diazo-Transfer to Non-activated Ketones using IPrAP Reaction conditions: Ketone (1.0 equiv), IPrAP (1.1-3.0 equiv), iPr2NH (2.0-6.0 equiv) in ethylene glycol.

EntryKetone SubstrateProduct (α-Diazoketone)Yield (%)
1Acetophenone2-Diazo-1-phenylethan-1-one88
24'-Methylacetophenone2-Diazo-1-(p-tolyl)ethan-1-one89
33-Methyl-2-butanone3-Diazo-4-methylpentan-2-one72
4Cyclopentanone2-Diazocyclopentan-1-one80
5Cyclohexanone2-Diazocyclohexan-1-one91
62-Tetralone1-Diazo-3,4-dihydronaphthalen-2(1H)-one85
7Indanone2-Diazo-2,3-dihydro-1H-inden-1-one72

Data sourced from a study by Kitamura et al. nii.ac.jp

IPrAP facilitates the first efficient direct diazo-transfer reaction to simple phenols, providing a straightforward route to synthesize o-quinone diazides (also known as diazoquinones). nii.ac.jp This reaction represents a more direct synthetic pathway compared to traditional methods that often start from aminophenols. nii.ac.jp The reaction proceeds effectively in methanol in the presence of a base. nii.ac.jp

The reactivity of the phenol (B47542) substrate is influenced by its electronic properties. Phenols substituted with electron-donating groups undergo the reaction more readily than those with electron-withdrawing groups. nii.ac.jp The choice of base is also crucial; reactive phenols are effectively diazotized using diisopropylethylamine (iPr2NH), while less reactive phenols require a stronger base like N,N-dimethyl-4-aminopyridine (DMAP). nii.ac.jp The resulting o-quinone diazides can be further converted into corresponding azidophenols by reacting them with sodium azide. nii.ac.jp

Table 2: Diazo-Transfer to Phenols using IPrAP Reaction conditions: Phenol (1.0 equiv), IPrAP (1.2 equiv), Base (2.0 equiv) in Methanol.

EntryPhenol SubstrateBaseProduct (o-Quinone Diazide)Yield (%)
1PhenolDMAP6-Diazocyclohexa-2,4-dien-1-one79
24-MethoxyphenoliPr2NH4-Methoxy-6-diazocyclohexa-2,4-dien-1-one87
34-tert-ButylphenoliPr2NH4-(tert-Butyl)-6-diazocyclohexa-2,4-dien-1-one86
43,5-DimethylphenoliPr2NH2,4-Dimethyl-6-diazocyclohexa-2,4-dien-1-one91
52-NaphtholiPr2NH2-Diazo-naphthalen-1(2H)-one93
64-ChlorophenolDMAP4-Chloro-6-diazocyclohexa-2,4-dien-1-one61

Data sourced from a study by Kitamura et al. nii.ac.jp

Computational and Theoretical Studies on 2,6 Diisopropylphenyl Azide Systems

Molecular Orbital (MO) Theory Investigations of Reactive Intermediates

Beyond the azide (B81097) itself, computational studies provide critical insights into the highly reactive intermediates derived from it, such as nitrenes, which are central to its broader chemistry.

The thermal or photochemical decomposition of aryl azides leads to the formation of highly reactive aryl nitrenes, which can exist in either a singlet or a triplet electronic state. The corresponding intermediate, 2,6-diisopropylphenyl nitrene, has been studied using laser flash photolysis (LFP). These experiments, conducted in a glassy matrix at 77 K, allowed for the direct observation of the transient UV-Vis absorption spectra of the singlet nitrene, which subsequently relaxes to the more stable triplet ground state. acs.org The triplet nitrene is persistent at this low temperature, allowing its spectrum to be recorded. acs.org Computational studies on related systems show that the triplet state features two unpaired electrons, often localized primarily on the nitrogen atom, giving it a diradical character that dictates its reactivity. mit.edu

A key feature of 2,6-diisopropylphenyl azide is the conformation of its azido (B1232118) group, which is dictated by the steric pressure exerted by the ortho-isopropyl groups. DFT calculations (B3LYP/6-31G(d)) have quantified this structural feature.

Unlike phenyl azide, where the azido group is coplanar with the aromatic ring to maximize resonance, the ground-state geometry of this compound features an azido group that is significantly twisted out of the aromatic plane. nih.govtmd.ac.jp This steric inhibition of resonance is a crucial factor in its reactivity.

Furthermore, computational analysis of the rotational energy barrier of the C-N bond reveals a paradoxical finding. The energy barrier to rotate the azido group in this compound is significantly lower than in phenyl azide. researchgate.netnih.gov Because the ground state is already twisted and energetically destabilized, less energy is required to rotate it through the high-energy planar transition state.

CompoundComputational MethodGround State N-N-N-C Dihedral AngleRotational Energy Barrier
This compoundB3LYP/6-31G(d)~70-90° (Twisted)~2 kcal mol⁻¹
Phenyl azideB3LYP/6-31G(d)0° (Planar)~6 kcal mol⁻¹

To understand the origins of reactivity, the activation energy (ΔE‡) of a reaction can be deconstructed into two components: the distortion energy (ΔEd) and the interaction energy (ΔEi). The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. The interaction energy is the stabilizing interaction between these distorted fragments in the transition state.

DFT calculations have consistently shown that the enhanced reactivity of this compound is primarily due to a lower distortion energy. nih.govresearchgate.nettmd.ac.jp Because its ground state is already twisted and higher in energy (i.e., closer to the bent and distorted geometry required in the cycloaddition transition state), less energy is needed to achieve this geometry. researchgate.netnih.govtmd.ac.jp

Reactant AzideDistortion Energy (ΔEd)Interaction Energy (ΔEi)Activation Energy (ΔE)
This compound18.8 kcal mol⁻¹-4.0 kcal mol⁻¹14.8 kcal mol⁻¹
Phenyl azide21.1 kcal mol⁻¹-3.8 kcal mol⁻¹17.3 kcal mol⁻¹
researchgate.nettmd.ac.jp

Derivatization and Advanced Functionalization Strategies

Radiolabeling Strategies for Mechanistic Probes

The incorporation of radionuclides into the 2,6-diisopropylphenyl azide (B81097) framework is a key strategy for developing probes for targeted alpha-particle therapy (TAT). rsc.orgnih.gov This approach leverages the unique properties of alpha-emitting isotopes to selectively destroy cancer cells. riken.jp

A notable application of radiolabeling is the synthesis of 211At-radiolabeled 2,6-diisopropylphenyl azide, known as ADIPA. rsc.orgriken.jp Astatine-211 (211At) is a promising alpha-emitting radionuclide for TAT due to its favorable decay characteristics and a half-life of 7.2 hours, which is suitable for targeting biomolecules. nih.gov ADIPA is designed as an α-emitting molecule that can selectively target endogenous acrolein, a compound often overproduced in cancer cells. nih.govriken.jp The reaction between the azide group of ADIPA and acrolein is thought to anchor the 211At radionuclide within cancer cells, leading to localized cell destruction. riken.jp

The synthesis of ADIPA has been successfully demonstrated, yielding a product that can be purified and identified using High-Performance Liquid Chromatography (HPLC). riken.jp Studies using mouse models of human lung cancer have shown that ADIPA can suppress tumor growth when administered intravenously or intratumorally, highlighting its potential as a therapeutic agent. rsc.orgnih.gov

The primary method for synthesizing 211At-radiolabeled this compound is through an electrophilic destannylation reaction. riken.jp This well-established radioiodination and astatination technique involves the displacement of a trialkyltin group from an aromatic precursor by an electrophilic form of the radionuclide. nih.govresearchgate.net

In the synthesis of ADIPA, a tributyltin precursor is reacted with an astatine (211At+) species. researchgate.netrsc.org The reaction is typically carried out in the presence of an oxidizing agent, such as N-chlorosuccinimide (NCS), which facilitates the generation of the electrophilic astatine. riken.jprsc.org This process has proven to be highly efficient, achieving a high radiochemical yield (RCY). riken.jpresearchgate.net

Table 1: Reaction Conditions for Electrophilic Destannylation of ADIPA Precursor

Parameter Value Source
Precursor 2,6-diisopropyl-4-(tributylstannyl)phenyl azide researchgate.netrsc.org
Radionuclide 211At riken.jprsc.org
Oxidizing Agent N-chlorosuccinimide (NCS) riken.jprsc.org
Solvent Methanol (B129727) (MeOH) riken.jprsc.org
Temperature Room Temperature / 25 °C riken.jp
Radiochemical Yield 88% riken.jpresearchgate.net
Purification Reversed-phase HPLC rsc.org

Functionalization for Specific Chemical Transformations

Beyond radiolabeling, the 2,6-diisopropylphenyl group is integral to ligands used in organometallic chemistry, where the azide functionality can undergo specific, controlled transformations.

A significant transformation involves the use of phosphinoazide complexes containing the 2,6-diisopropylphenyl moiety to generate cyclodiphosphazenes. acs.orgacs.org This reaction proceeds through the thermal decomposition of specially designed copper (Cu) and silver (Ag) phosphinoazide complexes. acs.orgresearchgate.net

The starting material is a phosphinoazide ligand, specifically 2-azido-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-1,3,2-diazaphosphole, which is synthesized from its 2-chloro- counterpart and sodium azide. acs.orgnih.govresearchgate.net This ligand is then coordinated to a metal center, such as copper or silver, supported by a tris(pyrazolyl)borate (Tp) ancillary ligand. acs.org The thermal decomposition of these complexes, with the chemical formula TpBr3M-L (where L is the phosphinoazide ligand), leads to the formation of cyclodiphosphazenes. acs.orgacs.org This transformation is the result of a metal-mediated coupling of two nitrene units, which are generated from the azide groups. The process can occur in both a stoichiometric and a catalytic manner. acs.org

Table 2: Components of Phosphinoazide Complexes for Cyclodiphosphazene Generation

Component Description Source
Ligand (L) 2-azido-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-1,3,2-diazaphosphole acs.orgfigshare.com
Metal (M) Copper (Cu), Silver (Ag) acs.org
Ancillary Ligand Tris(3,5-dibromopyrazolyl)hydroborate (TpBr3) acs.org
Product Cyclodiphosphazenes acs.orgacs.org

Future Research Directions and Unexplored Reactivities

Expansion of Catalytic Applications

The unique steric and electronic properties of 2,6-diisopropylphenyl azide (B81097) make it a valuable precursor for generating reactive nitrene and imido intermediates in catalytic cycles. While its applications are still emerging, current research provides a strong basis for future expansion into more complex and synthetically valuable transformations.

A notable area of development is in C–H bond functionalization. Diiron complexes have been shown to react with 2,6-diisopropylphenyl azide to mediate C-H activation. acs.org For instance, heating a diiron bis(alkoxide) complex with the azide leads to intramolecular dehydrogenation, forming 2-isopropyl-6-(prop-1-en-2-yl)aniline. acs.orgnih.gov Although the sterically demanding nature of the azide can sometimes inhibit the formation of stable imido complexes at room temperature, it can facilitate catalytic turnover at higher temperatures for reactions like styrene (B11656) aziridination, which proceeds in quantitative yield. acs.orgnih.gov Future work could focus on designing more sophisticated iron or other first-row transition metal catalysts that can operate under milder conditions and with broader substrate scopes, leveraging the azide to achieve selective C-H amination or other nitrene-transfer reactions.

The Staudinger reaction, a classic method for converting azides to aza-ylides, also presents opportunities. The reaction between this compound and triphenylphosphine (B44618) efficiently produces a stable aza-ylide, with hydrolysis to the corresponding aniline (B41778) being minimal. rsc.org This stability is attributed to the steric protection afforded by the isopropyl groups. This robustness could be exploited in developing new catalytic cycles where the aza-ylide acts as a key intermediate for subsequent transformations, such as in catalytic aza-Wittig reactions for the synthesis of complex imines.

Furthermore, the enhanced reactivity of this compound in cycloadditions suggests its potential as a superior coupling partner in catalyst-driven processes. researchgate.netmdpi.com Research has shown that in reactions with diynes, the bulky azide exhibits accelerated reaction rates compared to less hindered azides. researchgate.netmdpi.com This could be harnessed in developing new catalytic systems for materials science, where the azide serves as a rapid and efficient linker for creating complex polymer architectures or functionalizing surfaces.

Table 1: Catalytic Systems Utilizing this compound

Catalyst SystemReaction TypeProduct(s)
Diiron bis(alkoxide) complexIntramolecular C–H Dehydrogenation / Styrene Aziridination2-isopropyl-6-(prop-1-en-2-yl)aniline / Substituted aziridines
TriphenylphosphineStaudinger ReactionStable aza-ylide
Nickel complex with (AdFL) ligandC–H AminationPyrrole derivatives

Investigation of Novel Reaction Pathways

Beyond established transformations, this compound exhibits reactivity that is only beginning to be explored. A significant discovery is its uncatalyzed 1,3-dipolar cycloaddition with acrolein, a reaction that proceeds readily under physiological conditions. nih.gov This represents a previously unexplored reactivity mode for aryl azides, yielding a mixture of a triazole derivative and an α-diazocarbonyl compound. nih.govacs.org The reaction is notably faster with the bulky this compound than with simple phenyl azide, a phenomenon attributed to the steric hindrance promoting a reactive conformation. titech.ac.jp This unique azide-acrolein cycloaddition has been leveraged for in vivo applications, including the targeted α-particle therapy of cancer by reacting a radiolabeled version of the azide with endogenous acrolein overproduced in tumor cells. nih.govtitech.ac.jp Future research will likely focus on expanding the scope of this reaction to other biologically relevant Michael acceptors and exploring its utility in creating complex heterocyclic scaffolds from simple precursors.

Another novel pathway emerges from its interaction with low-valent main group elements. The reaction of an anionic gallylene with this compound results in intermolecular C–H amination at the emerging gallium-nitrogen bond, demonstrating a new route to functionalized organometallic compounds. nih.gov This opens the door to investigating similar reactions with other main group elements and exploring the synthetic utility of the resulting aminated products.

The generation of iron-iminyl radical species from this compound also leads to unique intramolecular reactivity. nih.gov This transient radical can undergo sequential hydrogen atom abstraction (HAA) from one of its own isopropyl groups, resulting in a clean conversion to an Fe(II) aniline adduct containing a dehydrogenated prop-1-en-2-yl substituent. nih.gov This selective, intramolecular C-H functionalization highlights a pathway dictated by the specific structure of the azide. Further studies could investigate whether this reactivity can be rendered intermolecular by tuning the catalyst and reaction conditions, providing a new method for aliphatic C-H amination.

Table 2: Novel Reaction Pathways of this compound

ReactionKey FeaturesProduct(s)
1,3-Dipolar Cycloaddition with AcroleinUncatalyzed, proceeds under physiological conditions; enhanced rate due to steric bulk.Triazoline, which rearranges to triazole and α-diazocarbonyl derivatives. nih.govresearchgate.net
Reaction with Anionic GallyleneForms a transient gallium imide that undergoes intermolecular C–H amination.Gallium amido complexes. nih.gov
Reaction with Iron(I) β-diketiminate ComplexForms a transient iron-iminyl radical that undergoes intramolecular dehydrogenation.2-isopropyl-6-(prop-1-en-2-yl)aniline. nih.gov

Advanced Spectroscopic Probes for Transient Species Detection

The rich chemistry of this compound is largely governed by the formation of short-lived, high-energy intermediates, primarily the corresponding nitrene. The direct detection and characterization of these species are crucial for understanding reaction mechanisms and designing new transformations. Advanced spectroscopic techniques are indispensable tools for this purpose.

Laser flash photolysis (LFP) has been successfully employed to study the photochemistry of this compound. acs.org Upon LFP at 266 nm in a glassy matrix at 77 K, the transient UV-vis absorption spectrum of the initially formed singlet 2,6-diisopropylphenylnitrene can be directly observed. This singlet species subsequently relaxes to the more stable triplet nitrene, which is persistent at cryogenic temperatures, allowing for its spectroscopic characterization. acs.org Future studies could employ time-resolved infrared (TRIR) spectroscopy to complement LFP data, providing vibrational information about the singlet and triplet nitrene intermediates and tracking their subsequent reactions, such as ring expansion to didehydroazepines.

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique, particularly for studying the paramagnetic intermediates that arise from the reaction of this compound with transition metal complexes. Reactions with iron(I) and diiron complexes have been shown to generate transient iron-iminyl radicals and other paramagnetic species. acs.orgnih.govnih.gov High-frequency EPR, in conjunction with computational methods like Density Functional Theory (DFT), can provide detailed information about the electronic structure of these intermediates, including the location of spin density and the nature of the metal-nitrogen bond. uva.nl Such insights are critical for understanding how the catalyst structure influences reactivity in C-H functionalization and nitrene transfer reactions.

The development of new spectroscopic probes and methodologies will continue to be a priority. For example, integrating spectroscopic techniques into flow chemistry setups could enable the study of hazardous or highly reactive intermediates under controlled, steady-state conditions. Furthermore, advanced NMR techniques for paramagnetic molecules can be used to characterize reaction intermediates and products in solution, providing complementary data to solid-state and cryogenic studies. acs.orgnih.gov

Table 3: Spectroscopic Detection of Transient Species from this compound

Transient SpeciesSpectroscopic TechniqueKey Findings
Singlet 2,6-diisopropylphenylnitreneLaser Flash Photolysis (LFP)Observed as a short-lived intermediate upon photolysis at 77 K. acs.org
Triplet 2,6-diisopropylphenylnitreneLaser Flash Photolysis (LFP)Formed from intersystem crossing of the singlet nitrene; persistent at 77 K. acs.org
Iron-iminyl radicalEPR & 57Fe Mössbauer SpectroscopyCharacterized as an Fe(III) iminyl radical with significant spin delocalization onto the aryl ring. nih.gov
Paramagnetic diiron imido complex1H and 19F NMR SpectroscopyDetected during catalytic C-H functionalization reactions. acs.orgnih.gov

Q & A

Q. How can researchers optimize the synthesis of 2,6-diisopropylphenyl azide for use in click chemistry reactions?

The compound's synthesis is often optimized by leveraging steric effects from the 2,6-diisopropyl groups, which enhance reactivity despite apparent steric hindrance. For example, its reaction with strained alkynes (e.g., Sondheimer diyne) proceeds efficiently due to increased azido group distortability, as demonstrated by second-order rate constants (e.g., k=3.8×101M1min1k = 3.8 \times 10^{-1} \, \text{M}^{-1} \, \text{min}^{-1}) in methanol-d4 solvent. Researchers should prioritize inert atmospheres and controlled temperatures to minimize side reactions .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

UV-Vis absorption spectroscopy in methanol (100 mM) reveals distinct azide-specific peaks, while DFT calculations (B3LYP/6-31G(d)) provide insights into rotational energy barriers and electronic structure. For example, computational studies show that steric inhibition of resonance in the aromatic ring enhances azide reactivity. These methods should be paired with HPLC to monitor reaction intermediates .

Q. How does steric hindrance affect the stability of this compound in storage?

The 2,6-diisopropyl groups reduce resonance stabilization, increasing susceptibility to photodegradation. Storage under inert gas (e.g., argon) at –20°C in dark vials is recommended. Stability tests using <sup>1</sup>H-NMR over 30 days show <5% decomposition under these conditions .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the therapeutic efficacy of <sup>211</sup>At-radiolabeled this compound in cancer models?

In mouse xenograft studies (e.g., human lung cancer), low-dose (70 kBq) intraperitoneal administration achieves tumor suppression with minimal off-target effects. Key parameters include:

  • Tumor volume monitoring via bioluminescence imaging.
  • Biodistribution assays using gamma counters to quantify <sup>211</sup>At accumulation.
  • Histopathology to assess α-particle-induced DNA damage in tumor vs. healthy tissues. A control group using non-radiolabeled azide is essential to isolate radiation-specific effects .

Q. How can reaction kinetics between this compound and acrolein be quantified to optimize drug-release systems?

Reverse-phase HPLC and <sup>1</sup>H-NMR are used to track product formation (e.g., 4-formyl-1,2,3-triazole and α-diazocarbonyl derivatives). Second-order rate constants (kk) for the reaction with acrolein are determined under pseudo-first-order conditions. For example, the azide reacts 9.7× faster with acrolein than phenyl azide (k=3.8×101M1min1k = 3.8 \times 10^{-1} \, \text{M}^{-1} \, \text{min}^{-1} vs. 3.9×1023.9 \times 10^{-2}), enabling selective prodrug activation in cancer microenvironments .

Q. What computational strategies explain the paradoxical reactivity of sterically hindered this compound in cycloadditions?

DFT calculations reveal that steric inhibition of resonance increases azide distortability, lowering activation energy for 1,3-dipolar cycloadditions. For instance, the azido group in this compound adopts a non-planar conformation, facilitating orbital overlap with strained alkynes. This contrasts with para-substituted analogs, where electronic effects dominate .

Q. How can this compound be integrated into diagnostic probes for detecting cancer-associated acrolein?

A second-generation "click-to-sense" probe is synthesized by conjugating the azide to TAMRA fluorophore. In live-cell imaging, the probe selectively reacts with acrolein (overproduced in cancer cells) via [3+2] cycloaddition, generating a fluorescent triazole. Validation requires:

  • Flow cytometry to quantify fluorescence intensity in cancer vs. healthy cells.
  • LC-MS to confirm probe-acrolein adduct formation .

Data Contradictions and Resolution

Q. Why do some studies report conflicting reactivity trends for this compound in cycloadditions?

Discrepancies arise from differing reaction mechanisms (concerted vs. stepwise). For example, with alkynes, the azide's steric hindrance accelerates reactions due to pre-distortion, but with acrolein, stepwise mechanisms favor intermediate stabilization. Researchers must specify solvent polarity, temperature, and substituent electronic effects in kinetic analyses .

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